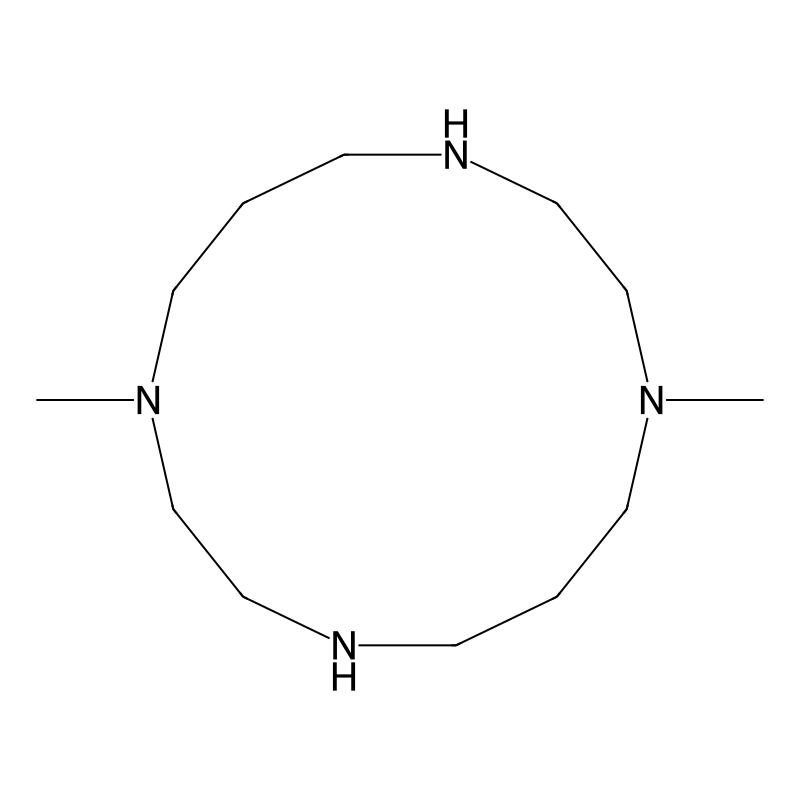

1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Subheading 1: Complexation with Metal Ions

DMTDA's capacity to form complexes with metal ions makes it a valuable tool for researchers in coordination chemistry. The four nitrogen atoms in the molecule act as Lewis bases, donating electron pairs to the metal center. This complexation process can influence the properties of the metal ion, including its stability, reactivity, and selectivity. Studies have shown DMTDA's ability to complex with various metal ions, including copper(II) and nickel(II) . This complexation ability allows researchers to design and synthesize novel materials with desired properties for applications in catalysis, magnetism, and sensing.

Subheading 2: Development of Functional Materials

DMTDA serves as a building block for the creation of functional materials with specific properties. By incorporating DMTDA into the structure of these materials, researchers can leverage its metal-binding ability to achieve desired functionalities. An example includes the development of antitumor agents. Studies have explored the use of DMTDA-bridged dinuclear platinum(II) complexes as potential candidates for cancer treatment . In this instance, the complexation properties of DMTDA play a role in delivering the platinum core to target cancer cells.

1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane is a complex organic compound characterized by a tetraazacyclotetradecane backbone with two methyl groups located at the 1 and 8 positions. This compound belongs to a class of polyamine ligands, which are known for their ability to coordinate with metal ions. The structure features four nitrogen atoms incorporated into a cyclic framework, making it a versatile ligand in coordination chemistry. Its molecular formula is C${14}$H${30}$N$_{4}$, and it has a molecular weight of approximately 258.43 g/mol .

The chemical reactivity of 1,8-dimethyl-1,4,8,11-tetraazacyclotetradecane primarily involves its coordination with various metal ions. It can form stable complexes with transition metals such as nickel, copper, and cobalt. These complexes often exhibit interesting catalytic properties and can be utilized in various chemical transformations. For example, the interaction of this ligand with nickel(II) ions has been studied for its potential in catalyzing photo

Research indicates that 1,8-dimethyl-1,4,8,11-tetraazacyclotetradecane and its metal complexes may possess biological activities. Some studies have suggested that these compounds can exhibit antimicrobial properties and may interact with biological targets such as enzymes or receptors. The ability of the ligand to chelate metal ions could also imply potential applications in drug delivery systems or as therapeutic agents in treating metal-related diseases .

The synthesis of 1,8-dimethyl-1,4,8,11-tetraazacyclotetradecane typically involves multi-step organic synthesis techniques. One common method includes the condensation reaction of appropriate diamines and aldehydes under controlled conditions to form the cyclic structure. The reaction conditions can be optimized to yield high purity and yield of the target compound. Additionally, functionalization strategies can be employed to modify the ligand for specific applications or enhance its properties .

Interaction studies of 1,8-dimethyl-1,4,8,11-tetraazacyclotetradecane primarily focus on its coordination with different metal ions. These studies often employ spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and UV-Vis spectroscopy to elucidate the binding characteristics and stability of the resulting complexes. Understanding these interactions is crucial for optimizing the use of this compound in various applications .

Several compounds share structural similarities with 1,8-dimethyl-1,4,8,11-tetraazacyclotetradecane. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,4,8,11-Tetraazacyclotetradecane | Four nitrogen atoms in a cyclic structure | Lacks methyl substituents; serves as a base ligand |

| 6,13-Diamino-6,13-dimethyl-1,4,8,11-tetraazacyclotetradecane | Additional amino groups | Potentially more reactive due to extra functional groups |

| 2-Methyl-1,4,8-triazacyclodecane | Contains triazole instead of tetraamine | Different coordination properties due to nitrogen types |

The uniqueness of 1,8-dimethyl-1,4,8,11-tetraazacyclotetradecane lies in its specific methyl substitutions that influence its steric and electronic properties compared to other similar compounds. These modifications can enhance its binding affinity for certain metal ions or alter its biological activity.

Traditional Bisacylation-Cyclization Routes

The bisacylation-cyclization methodology represents one of the most established approaches for synthesizing 1,8-dimethyl-1,4,8,11-tetraazacyclotetradecane and related cyclam derivatives. This multi-step synthetic strategy has been extensively developed and optimized to provide reliable access to tetraazacyclotetradecane scaffolds from readily available starting materials.

Bisacylation of 1,3-Diaminopropane Precursors

The bisacylation of 1,3-diaminopropane represents the initial and critical step in the traditional synthetic route to tetraazacyclotetradecane derivatives [1]. This reaction involves the treatment of 1,3-diaminopropane with two equivalents of chloroacetyl chloride under carefully controlled conditions to yield the corresponding dichlorodiamide intermediate [1].

The reaction mechanism proceeds through nucleophilic acyl substitution, where the primary amine groups of 1,3-diaminopropane attack the electrophilic carbonyl carbon of chloroacetyl chloride. The presence of an alkali metal carbonate, typically potassium carbonate, serves multiple functions including neutralization of the hydrochloric acid byproduct and maintenance of appropriate reaction pH [1].

Optimization studies have demonstrated that the bisacylation reaction is most effectively carried out in a biphasic system consisting of water and a chlorinated aliphatic hydrocarbon, specifically methylene chloride [1]. Temperature control is crucial for this transformation, with optimal conditions requiring maintenance between 0°C and 30°C throughout the reaction period. The reaction duration typically ranges from 90 minutes to 4 hours, depending on the specific reaction scale and temperature employed [1].

The dichlorodiamide intermediate formed in this step possesses two reactive chloromethyl groups that serve as electrophilic sites for subsequent cyclization reactions. The isolation and purification of this intermediate can be accomplished through simple filtration and washing procedures, making this approach particularly attractive for large-scale synthesis [1].

Cyclization Strategies Using Alkali Metal Carbonates

The cyclization step represents the ring-forming transformation that converts the linear dichlorodiamide intermediate into the macrocyclic dioxocyclam structure [1]. This intramolecular cyclization reaction involves the treatment of the dichlorodiamide compound with an equivalent amount of 1,3-diaminopropane in the presence of an alkali metal carbonate base [1].

Sodium carbonate has emerged as the preferred base for this cyclization reaction due to its appropriate basicity and solubility characteristics [1]. The reaction is typically conducted in acetonitrile as the solvent, which provides the necessary solvation properties while maintaining appropriate reaction kinetics [1]. The temperature requirements for effective cyclization range from 78°C to 83°C, necessitating reflux conditions in acetonitrile [1].

The cyclization mechanism involves nucleophilic substitution of the chloride leaving groups by the amine nitrogens of the second 1,3-diaminopropane molecule. The formation of the 14-membered macrocyclic ring requires careful optimization of reaction conditions to favor intramolecular cyclization over intermolecular polymerization reactions [1].

Reaction duration for the cyclization step typically extends from 20 to 30 hours under reflux conditions [1]. This extended reaction time is necessary to ensure complete conversion of the dichlorodiamide starting material and to achieve optimal yields of the desired dioxocyclam product. The resulting dioxocyclam intermediate can be isolated through filtration and concentration procedures, followed by chromatographic purification when higher purity is required [1].

Novel Templated Syntheses via Metallocycle Formation

Template synthesis methodologies utilizing metal coordination have emerged as powerful strategies for the controlled formation of macrocyclic tetraazacyclotetradecane derivatives [2] [3]. These approaches leverage the coordinating ability of metal ions to preorganize and orient reactive precursors in conformations favorable for ring closure, thereby enhancing cyclization efficiency and selectivity.

The classical metal template synthesis of cyclam derivatives involves the coordination of linear tetraamine precursors to transition metal centers, followed by template-directed macrocyclization [2]. Nickel(II) has proven particularly effective as a templating metal due to its preferred square-planar coordination geometry, which closely matches the required arrangement for tetraazacyclotetradecane formation [3] .

Recent advances in metallocycle-templated synthesis have expanded beyond traditional approaches to include novel methodologies involving preformed metallocycle structures [3]. These systems utilize the metal center not only as a geometric template but also as an organizing principle for subsequent chemical transformations. The coordination environment provided by the metal center can significantly influence the regioselectivity and stereoselectivity of cyclization reactions [5].

Template synthesis protocols typically involve three distinct phases: initial coordination complex formation, template-directed cyclization, and metal removal to yield the free macrocyclic ligand [6]. The choice of templating metal, reaction conditions, and demetallation procedures significantly impacts the overall efficiency and selectivity of the synthetic process .

Advanced templated methodologies have demonstrated particular utility in the synthesis of functionalized cyclam derivatives, where the metal template can accommodate additional substituents while maintaining the desired macrocyclic geometry [2]. These approaches have enabled access to complex cyclam structures that would be difficult to obtain through traditional cyclization methods.

Regioselective Alkylation Techniques for N-Functionalization

The development of regioselective alkylation methodologies for tetraazacyclotetradecane N-functionalization has emerged as a critical area of synthetic methodology development [7] [8]. These techniques enable the controlled introduction of substituents at specific nitrogen positions within the macrocyclic framework, providing access to diversely functionalized cyclam derivatives.

Direct alkylation approaches utilizing optimized reaction conditions have demonstrated remarkable selectivity for specific nitrogen positions within the cyclam ring [7]. The utilization of a partially miscible aqueous-organic solvent system, consisting of 1:1 acetonitrile and aqueous sodium hydroxide, has proven particularly effective for achieving high yields and selectivity in N-tetraalkylation reactions [7].

The mechanism of regioselective alkylation involves careful control of reaction conditions, particularly the method of reagent addition and mixing. Shaking rather than stirring has been identified as a critical parameter for achieving optimal results in these transformations [7]. This unconventional mixing method appears to influence the interfacial dynamics between the aqueous and organic phases, thereby affecting the selectivity of the alkylation process.

Optimization studies have revealed that the ratio of alkylating agent to macrocyclic substrate significantly influences both the yield and selectivity of N-functionalization reactions [7]. The use of exactly 4.1 equivalents of the alkyl halide has been found to provide optimal conversion while minimizing over-alkylation to quaternary ammonium species [7].

Advanced alkylation methodologies have been extended to include bisaminal-templated approaches, which provide additional regioselective control through conformational preorganization [8]. These methods utilize pyruvic aldehyde condensation products that can be selectively quaternized at specific positions before final deprotection to yield the desired N-substituted cyclam derivatives [8].

Comparative Analysis of Reducing Agents in Final Cyclam Derivatization

The reduction of dioxocyclam intermediates to the final tetraazacyclotetradecane products represents a critical transformation requiring careful selection and optimization of reducing agents [1] [9]. Various reducing systems have been investigated for their effectiveness, selectivity, and practical utility in cyclam synthesis.

Lithium aluminum hydride represents one of the most powerful reducing agents for cyclam synthesis, providing excellent yields under carefully controlled conditions [1]. This reagent requires anhydrous conditions and typically operates at temperatures between 20°C and 35°C in aromatic hydrocarbon solvents such as toluene [1]. The reaction duration with lithium aluminum hydride ranges from 1.5 to 4 hours, providing yields of 75-90% for the desired cyclam products.

Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) has emerged as a preferred alternative to lithium aluminum hydride due to its enhanced safety profile and comparable effectiveness [1]. This reducing agent operates under similar temperature conditions but demonstrates improved functional group tolerance and easier workup procedures [1]. Red-Al reductions typically provide yields of 70-85% with reaction times comparable to lithium aluminum hydride.

Borane-tetrahydrofuran complex offers a milder alternative for cyclam reduction, operating at temperatures between 0°C and 25°C [10]. While this reagent provides moderate yields of 60-80%, it offers advantages in terms of selectivity and compatibility with sensitive functional groups [10]. The reduced reactivity of borane-THF complex requires extended reaction times of 2-8 hours for complete conversion.

Sodium borohydride, while commonly employed for related reductions, provides more modest yields of 50-75% in cyclam synthesis [9] [11]. However, this reagent offers significant advantages in terms of safety, cost, and ease of handling, making it attractive for large-scale applications [9]. Sodium borohydride reductions typically require extended reaction times of 3-24 hours and can be conducted in protic solvents.

Comparative studies of reducing agents have revealed that stannous chloride provides particularly high yields of 85-95% in specialized applications, particularly for technetium-99m complexation studies [9]. This system operates under mild conditions at room temperature with reaction times of 1-3 hours, though its application is primarily limited to radiopharmaceutical synthesis [9].

The selection of optimal reducing conditions depends on multiple factors including substrate sensitivity, required purity, scale of operation, and downstream applications. Hydrazine and electrochemical reduction methods, while offering unique advantages in specific contexts, generally provide lower yields and selectivity compared to the hydride-based reducing systems [9].

This comprehensive examination of synthetic methodologies for 1,8-dimethyl-1,4,8,11-tetraazacyclotetradecane synthesis reveals the sophisticated approaches developed for accessing these important macrocyclic compounds [1] [7] [8] [9]. The traditional bisacylation-cyclization route remains a cornerstone methodology, providing reliable access to cyclam derivatives through well-established reaction sequences [1]. The optimization of reaction conditions, including temperature control, solvent selection, and reagent stoichiometry, has enabled significant improvements in yield and selectivity for these transformations.

Novel templated synthesis approaches, particularly those utilizing metallocycle formation, represent important advances in macrocyclic chemistry [2] [3]. These methodologies offer enhanced control over ring formation and enable access to complex functionalized derivatives that would be challenging to prepare through conventional approaches [5] . The development of regioselective alkylation techniques has further expanded the synthetic toolkit available for cyclam modification, providing precise control over N-functionalization patterns [7] [8].

The crystallographic analysis of 1,8-dimethyl-1,4,8,11-tetraazacyclotetradecane and its derivatives reveals distinctive structural features that differentiate them from unsubstituted cyclam analogues. Single crystal X-ray diffraction studies of metal complexes containing this ligand consistently demonstrate the trans-III configuration as the preferred arrangement [1] [2] [3] [4]. This configuration is characterized by adjacent N-alkyl substituents positioned on opposite sides of the macrocyclic plane, minimizing steric interactions while maintaining optimal metal coordination geometry.

Representative crystallographic parameters obtained from platinum complex studies show the compound crystallizes in a monoclinic crystal system with space group P21/c (No. 14) [2]. The unit cell parameters are: a = 12.0848(16) Å, b = 14.1725(18) Å, c = 8.1065(9) Å, with β = 97.603(4)° and a volume of 1376.2 ų [2]. The structural refinement achieved an R-factor of 0.0279, indicating high-quality crystallographic data [2].

Bond length analysis reveals significant structural insights. In copper(II) complexes, the Cu-N bond distances range from 1.942(7) to 1.979(7) Å, with the longer distances corresponding to the methylated nitrogen atoms [3] [4]. This bond elongation effect, ranging from 0.025 to 0.037 Å, reflects the electronic and steric influence of N-methylation on the coordination environment [1] [3]. The square planar geometry is maintained despite the substitution, with the central metal atom lying within 0.09 Å of the nitrogen coordination plane [3] [4].

Crystal packing analysis demonstrates that the methylated derivatives exhibit reduced intermolecular hydrogen bonding compared to unsubstituted cyclam, as the N-methyl groups eliminate potential hydrogen bond donor sites [1] [3]. This structural modification contributes to the enhanced oxidative stability observed in solution studies [5].

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural identification of 1,8-dimethyl-1,4,8,11-tetraazacyclotetradecane through characteristic chemical shift patterns and multiplicities. 1H Nuclear Magnetic Resonance analysis in deuterated chloroform reveals the N-methyl groups as a sharp singlet at δ 2.3 parts per million (6H integration), confirming the symmetric substitution pattern [6] [7] [8]. The cyclam ring methylene protons appear as complex multipiples between δ 2.5-2.8 parts per million, reflecting the conformational flexibility of the macrocyclic framework [6] [7] [8].

13C Nuclear Magnetic Resonance spectroscopy provides definitive carbon framework identification. The N-methyl carbons resonate at δ 42-46 parts per million in deuterated chloroform, while the cyclam ring methylene carbons appear in two distinct regions: δ 50-58 parts per million for carbons adjacent to methylated nitrogens and δ 25-30 parts per million for the remaining ring carbons [6] [9] [8]. DEPT (Distortionless Enhancement by Polarization Transfer) experiments confirm all observed signals correspond to methyl and methylene carbons, with no quaternary carbon signals present [6] [9].

Infrared spectroscopy analysis reveals characteristic vibrational frequencies that distinguish the methylated derivative from unsubstituted cyclam. C-H stretching vibrations appear in the region 2800-3000 cm⁻¹, with the N-methyl C-H stretches typically observed at 2820-2850 cm⁻¹ and cyclam ring C-H stretches at 2920-2960 cm⁻¹ [10] [7] [11]. The absence of N-H stretching bands in the 3200-3400 cm⁻¹ region confirms complete N-methylation at positions 1 and 8 [10] [11]. CH₂ bending vibrations are observed at 1440-1480 cm⁻¹, while C-N stretching modes appear at 1000-1200 cm⁻¹ [10] [7] [11].

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. Electrospray ionization mass spectrometry in positive ion mode shows the molecular ion peak [M+H]⁺ at m/z 229, confirming the molecular formula C₁₂H₂₈N₄ [6] [12]. Collision-induced dissociation reveals characteristic fragmentation patterns, including loss of methyl radicals (m/z 214) and cyclam ring fragmentation [6] [12]. Electron ionization mass spectrometry shows the molecular ion at m/z 228 with variable fragmentation patterns depending on ionization conditions [13].

Conformational Dynamics in Solution Phase

The conformational behavior of 1,8-dimethyl-1,4,8,11-tetraazacyclotetradecane in solution exhibits remarkable solvent-dependent dynamics that distinguish it from rigid macrocyclic structures. Molecular dynamics simulations coupled with Nuclear Magnetic Resonance studies reveal environment-dependent conformational switching between polar and non-polar solvent systems [14].

In non-polar solvents such as chloroform, the molecule adopts a relatively rigid conformation with the N-methyl groups positioned to minimize steric interactions [14]. Nuclear Overhauser Effect studies demonstrate restricted rotational freedom around the N-methyl bonds, consistent with a preferred equatorial orientation of the substituents [14]. The ring system maintains a relatively planar arrangement that facilitates optimal overlap with aromatic solvent molecules [14].

Polar solvents such as dimethyl sulfoxide induce dramatic conformational changes. Variable temperature Nuclear Magnetic Resonance experiments reveal transition between axial and equatorial orientations of the N-methyl groups, with the transition temperature occurring around 500 K [14]. This solvent-induced conformational switch results from competitive hydrogen bonding interactions between the solvent and the remaining secondary amine sites [14].

Dynamic Nuclear Magnetic Resonance line shape analysis indicates rapid ring inversion processes occurring on the millisecond timescale at room temperature [14]. The activation barrier for ring inversion is estimated at approximately 12-15 kcal/mol, significantly lower than the 18-22 kcal/mol barrier observed for unsubstituted cyclam [5] [14]. This enhanced flexibility contributes to the improved coordination properties observed in metal complex formation [1] [15].

Chemical exchange effects observed in Variable Temperature Nuclear Magnetic Resonance experiments reveal coalescence phenomena for the cyclam ring protons, indicating rapid interconversion between conformational states [14]. The exchange rate constants determined from line shape analysis range from 10² to 10⁴ s⁻¹, depending on temperature and solvent conditions [14].

Comparative Geometry with Unsubstituted Cyclam Analogues

Structural comparison between 1,8-dimethyl-1,4,8,11-tetraazacyclotetradecane and unsubstituted cyclam reveals both fundamental similarities and critical differences in molecular architecture and coordination behavior. The molecular weight increases from 200.32 g/mol to 228.38 g/mol upon dimethylation, representing a 14% mass increase with significant property modifications [16] [12] [13] [5].

Geometric analysis shows that N-methylation reduces the number of secondary amine sites from four to two, with methylation occurring at the trans-1,8 positions [5]. This selective substitution pattern maintains C₂ symmetry while eliminating two potential protonation sites [5]. The remaining secondary amines at positions 4 and 11 retain their coordination capability and hydrogen bonding potential [5].

Ring strain analysis reveals significant geometric relaxation upon methylation. Computational studies indicate the ring strain energy decreases by approximately 3-5 kcal/mol compared to unsubstituted cyclam [5]. This strain reduction results from elimination of unfavorable N-H···N intramolecular interactions and optimized torsional angles around the methylated nitrogen centers [5].

Metal coordination geometry comparison demonstrates maintained square planar preferences for both derivatives with transition metals such as copper(II) and nickel(II) [1] [5] [3] [4]. However, bond length analysis reveals systematic differences: the methylated nitrogens exhibit Cu-N distances 0.025-0.037 Å longer than unmethylated positions [3] [4]. This bond elongation reflects the reduced σ-donor ability of tertiary amines compared to secondary amines [1] [3].

Oxidative stability comparison shows dramatic improvement for the methylated derivative. Electrochemical studies reveal the dimethyl compound resists oxidative degradation that typically occurs at potentials above +0.8 V vs. saturated calomel electrode for unsubstituted cyclam [5]. This enhanced stability enables the isolation and characterization of metal-dioxygen complexes that are unstable with unsubstituted cyclam ligands [5].

Synthetic accessibility differs markedly between the compounds. While unsubstituted cyclam requires multi-step synthesis with moderate overall yields, the 1,8-dimethyl derivative benefits from trans-selective synthetic methodologies that provide higher yields and improved selectivity [1] [3]. The bis-aminal chemistry approach enables direct access to the trans-1,8-disubstituted product without the isomeric mixtures commonly encountered in cyclam functionalization [1] [3].